2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol

Catalog No.
S13005696
CAS No.
664996-44-5
M.F
C18H26N2O
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phen...

CAS Number

664996-44-5

Product Name

2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol

IUPAC Name

2,4-ditert-butyl-6-(imidazol-1-ylmethyl)phenol

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C18H26N2O/c1-17(2,3)14-9-13(11-20-8-7-19-12-20)16(21)15(10-14)18(4,5)6/h7-10,12,21H,11H2,1-6H3

InChI Key

CSWYFKGFSXXOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2C=CN=C2

2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol is a chemical compound characterized by its unique structure, which includes a phenolic core substituted with two tert-butyl groups and a methylene-linked imidazole moiety. Its molecular formula is C17H24N2OC_{17}H_{24}N_{2}O and it has a molecular weight of approximately 272.385 g/mol . The presence of the imidazole ring suggests potential biological activities, as imidazole derivatives are often associated with various pharmacological effects.

Typical of phenolic compounds and imidazole derivatives. Key reactions include:

  • Substitution Reactions: The hydroxyl group on the phenol can participate in electrophilic substitution, allowing for further functionalization.
  • Condensation Reactions: The imidazole moiety can react with aldehydes or ketones to form Schiff bases, potentially enhancing biological activity .
  • Redox Reactions: The phenolic hydroxyl group may be oxidized to form quinones, which can have different reactivity profiles and biological implications.

2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol exhibits notable biological activities linked to its structural components. Compounds containing both phenolic and imidazole functionalities have been studied for their:

  • Anticancer Properties: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The imidazole ring contributes to the compound's ability to disrupt microbial membranes or inhibit microbial growth .
  • Antioxidant Effects: Phenolic compounds are known for their capacity to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

The synthesis of 2,4-di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 2,4-di-tert-butylphenol with an appropriate imidazole derivative in the presence of a catalyst or under reflux conditions.
  • Reflux Method: For instance, mixing 2,4-di-tert-butylphenol with 1H-imidazole in ethanol at elevated temperatures can yield the desired product through nucleophilic attack and subsequent condensation .

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development targeting cancer or microbial infections.
  • Antioxidants: Its antioxidant properties make it suitable for use in food preservation and cosmetics.
  • Chemical Intermediates: It can act as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding the behavior of 2,4-di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol in biological systems. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Synergistic Effects: Evaluating its interactions with other drugs or compounds may reveal enhanced therapeutic effects or reduced toxicity.

Several compounds share structural similarities with 2,4-di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,6-Di-tert-butyl-4-methylphenolTwo tert-butyl groups on a methyl-substituted phenolCommonly used as an antioxidant (Butylated Hydroxytoluene)
4-(1H-imidazol-1-yl)phenolImidazole attached directly to phenolic ringFocuses more on antimicrobial properties
2,4-Di-tert-butylphenolLacks imidazole moietyPrimarily known for antioxidant properties

The unique combination of the imidazole ring and the bulky tert-butyl groups in 2,4-di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol distinguishes it from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.204513457 g/mol

Monoisotopic Mass

286.204513457 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

Explore Compound Types